molecular formula C26H27ClN2O3 B10763433 NTI hydrochloride

NTI hydrochloride

Cat. No.: B10763433
M. Wt: 451.0 g/mol
InChI Key: KNJKRQXCFJCQHC-ONIXXLMQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NTI hydrochloride involves multiple steps, starting from the appropriate indole derivatives. The key steps include:

    Formation of the indole core: This is typically achieved through Fischer indole synthesis or other indole-forming reactions.

    Functionalization of the indole ring: This involves introducing various functional groups to the indole ring to achieve the desired pharmacophore.

    Cyclization and final modifications: The final steps involve cyclization reactions to form the naltrindole structure, followed by conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

NTI hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or other reactive sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

NTI hydrochloride has a wide range of scientific research applications:

Mechanism of Action

NTI hydrochloride exerts its effects by selectively binding to the delta-opioid receptor, a G-protein-coupled receptor involved in modulating pain and other physiological responses. Upon binding, this compound inhibits the receptor’s activity, preventing the downstream signaling pathways that lead to pain relief and other effects. The molecular targets include the delta-opioid receptor itself and associated signaling molecules such as G-proteins and second messengers .

Comparison with Similar Compounds

NTI hydrochloride is unique in its high selectivity for the delta-opioid receptor compared to other opioid receptor antagonists. Similar compounds include:

    Nor-Binaltorphimine dihydrochloride: A kappa-opioid receptor antagonist.

    Naloxone hydrochloride dihydrate: A non-selective opioid receptor antagonist.

    Naltrexone hydrochloride: Another non-selective opioid receptor antagonist with a broader range of applications.

The uniqueness of this compound lies in its specificity for the delta-opioid receptor, making it a valuable tool for studying this receptor subtype .

Properties

Molecular Formula

C26H27ClN2O3

Molecular Weight

451.0 g/mol

IUPAC Name

(2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride

InChI

InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20?,24-,25?,26+;/m0./s1

InChI Key

KNJKRQXCFJCQHC-ONIXXLMQSA-N

Isomeric SMILES

C1CC1CN2CCC34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl

Origin of Product

United States

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